An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, and an exploration of its potential therapeutic applications based on existing literature on structurally related compounds. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to understand and utilize this compound in their scientific endeavors.
Introduction and Chemical Identity
3-(3-Chloro-4-methoxyphenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 1857-56-3 , is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a propanoic acid chain attached to a chloro- and methoxy-substituted benzene ring, makes it a valuable scaffold and intermediate in the synthesis of more complex molecules.[2][3] The presence of the chlorine atom and the methoxy group on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.
The strategic placement of these functional groups makes 3-(3-Chloro-4-methoxyphenyl)propanoic acid a subject of interest for Structure-Activity Relationship (SAR) studies in drug discovery. Phenylpropanoic acid derivatives, in general, are known to exhibit a wide range of pharmacological activities, and the specific substitutions on the phenyl ring of this compound suggest potential for novel therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 115-119 °C | |
| Boiling Point | 346.5 °C at 760 mmHg | |
| Density | 1.267 g/cm³ | |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |
| Synonyms | 3-Chloro-4-methoxybenzenepropanoic acid |
Synthesis Protocol: A Plausible Approach via Perkin Reaction
The proposed synthesis involves a two-step process starting from the commercially available 3-Chloro-4-methoxybenzaldehyde.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
Step-by-Step Methodology
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Perkin Condensation)
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-Chloro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents). The use of anhydrous reagents is crucial to prevent side reactions.
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Reaction Execution: Heat the reaction mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is necessary to drive the condensation reaction.
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Work-up and Isolation: After cooling, pour the reaction mixture into a large volume of water. The unreacted anhydride will be hydrolyzed to acetic acid. The crude product, 3-(3-Chloro-4-methoxyphenyl)acrylic acid, will precipitate. If it separates as an oil, induce solidification by scratching the flask.
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Purification: Filter the crude solid, wash with cold water, and then dissolve it in a dilute sodium carbonate solution. Treat the solution with activated charcoal to remove colored impurities and then filter. Acidify the filtrate with dilute hydrochloric acid to re-precipitate the purified acrylic acid derivative. Filter the solid, wash with cold water, and dry thoroughly.
Causality behind Experimental Choices:
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Acetic Anhydride: Serves as both a reactant and a solvent. The excess ensures the reaction goes to completion.
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Sodium Acetate: Acts as the base catalyst, deprotonating the acetic anhydride to form the reactive enolate.[8]
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High Temperature: Provides the activation energy for the condensation and subsequent dehydration steps.
Step 2: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid (Reduction)
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Reactant Preparation: Dissolve the purified 3-(3-Chloro-4-methoxyphenyl)acrylic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
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Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
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Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-Chloro-4-methoxyphenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Causality behind Experimental Choices:
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Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.
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Hydrogen Atmosphere: Provides the reducing agent for the reaction.
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Celite Filtration: Ensures the complete removal of the fine, pyrophoric palladium catalyst.
Potential Applications in Drug Development
While direct pharmacological studies on 3-(3-Chloro-4-methoxyphenyl)propanoic acid are limited in publicly accessible literature, the biological activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Research has shown that chlorinated phenylpropanoic acid derivatives possess antimicrobial properties. For instance, a study on compounds isolated from the Red Sea marine actinomycete Streptomyces coelicolor identified 3-(3-chloro-4-hydroxyphenyl)propanoic acid , a close structural analog, as having significant and selective activity against Escherichia coli and Staphylococcus aureus. This suggests that 3-(3-Chloro-4-methoxyphenyl)propanoic acid could serve as a lead compound for the development of novel antibacterial agents. The presence of the chloro and methoxy groups can be systematically varied to optimize potency and spectrum of activity.
Anti-inflammatory and Analgesic Potential
The synthesis and evaluation of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its α-methyl homologue have demonstrated their anti-inflammatory, analgesic, and antipyretic activities. These compounds compared favorably with established drugs like alclofenac and phenylbutazone in preclinical models. This indicates that the 3-chloro-4-alkoxyphenyl scaffold is a promising pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is a common feature in many existing NSAIDs (e.g., ibuprofen, naproxen), and it is plausible that 3-(3-Chloro-4-methoxyphenyl)propanoic acid could exhibit similar mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes.
Anticancer and Antioxidant Properties
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities.[9] Certain derivatives showed significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. While the core structure is different, this highlights the potential of substituted phenylpropanoic acid derivatives as a source of new anticancer agents. The antioxidant properties of such compounds are also of interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.
Diagram of Potential Therapeutic Pathways
Sources
- 1. 3-(3-Chloro-4-methoxyphenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. byjus.com [byjus.com]
- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

